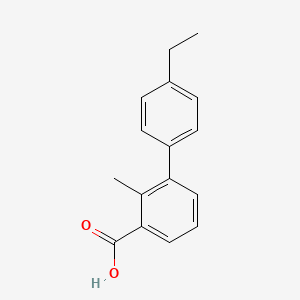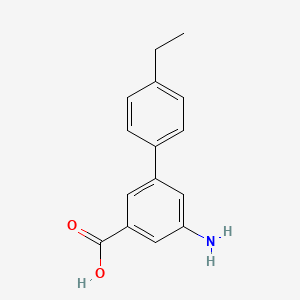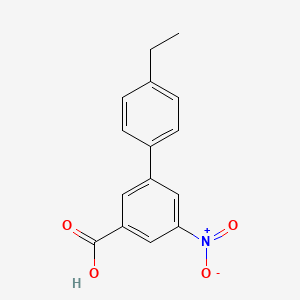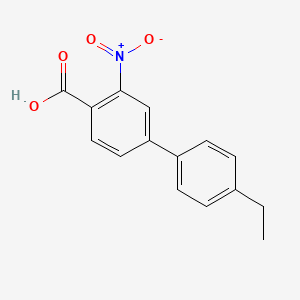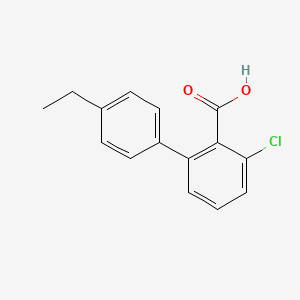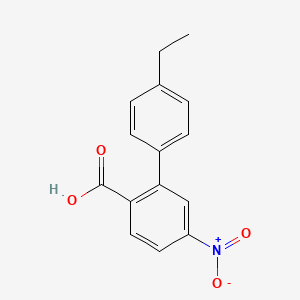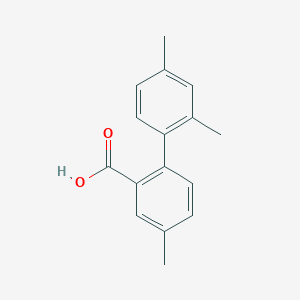
3-(2,4-Dimethylphenyl)-2-methoxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dimethylphenyl)-2-methoxybenzoic acid, 95% (abbreviated as 2,4-DMPB-2-MBA 95%) is a synthetic organic compound belonging to the family of aromatic carboxylic acids. It is a white crystalline solid with a melting point of approximately 150°C. 2,4-DMPB-2-MBA 95% has a wide range of applications in the scientific and industrial fields, and is used in a variety of research areas such as organic synthesis, drug development, and biochemistry.
Scientific Research Applications
2,4-DMPB-2-MBA 95% is a versatile compound that is widely used in a variety of scientific research areas. It is used as a reagent for organic synthesis and is also used in the development of drugs and other pharmaceuticals. In addition, it is used in biochemistry as a substrate for enzymatic reactions and as a starting material for the synthesis of other compounds.
Mechanism of Action
2,4-DMPB-2-MBA 95% is a carboxylic acid that acts as an inhibitor of enzymes. It binds to the active site of enzymes, blocking the binding of substrates and preventing the catalytic reaction from occurring. This inhibition can be used to study the function of enzymes and to develop drugs that target certain enzymes.
Biochemical and Physiological Effects
2,4-DMPB-2-MBA 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids and carbohydrates. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
2,4-DMPB-2-MBA 95% is a useful reagent for laboratory experiments. It is a highly pure compound that is easy to obtain and is relatively inexpensive. In addition, it is a stable compound that is not easily degraded or altered by other chemicals. However, it is important to note that it is a strong acid and should be handled with caution when working in the laboratory.
Future Directions
2,4-DMPB-2-MBA 95% has a wide range of potential applications in the scientific and industrial fields. Further research may be conducted to explore its potential use in the development of drugs and other pharmaceuticals, as well as its potential use in the synthesis of other compounds. In addition, further research may be conducted to explore its anti-inflammatory and antioxidant properties. Finally, research may be conducted to explore its potential use as an enzyme inhibitor and its ability to block the binding of substrates.
Synthesis Methods
2,4-DMPB-2-MBA 95% is synthesized through a two-step process. The first step involves the reaction of 2,4-dimethylphenol with methyl chloroformate in the presence of a tertiary amine to form the corresponding ester. The second step involves the reaction of the ester with 2-methoxybenzoic acid in the presence of a strong base, such as sodium hydroxide, to form the final product. This method is highly efficient and yields a high purity product.
properties
IUPAC Name |
3-(2,4-dimethylphenyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-10-7-8-12(11(2)9-10)13-5-4-6-14(16(17)18)15(13)19-3/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIIMQLSBQBOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689003 |
Source


|
| Record name | 2-Methoxy-2',4'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261954-88-4 |
Source


|
| Record name | 2-Methoxy-2',4'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

